![molecular formula C14H16N4O4S B2796099 methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034401-62-0](/img/structure/B2796099.png)
methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Pyrazolo[1,5-a]pyrazin-4(5H)-ones, which are structurally similar to the compound you mentioned, are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds include regioselective reactions with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Scientific Research Applications
Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates
This compound is used in the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The reaction involves regioselective interaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .
Creation of Biologically Active Compounds
The compound plays a significant role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .
Vasopressin and Fibrinogen Receptor Antagonists
The compound has been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists .
Modulators of Glutamate Receptors
It has been found to be useful in the development of selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators .
Inhibitors of Mycobacterium Tuberculosis H37RV
The compound has been used in the development of inhibitors of Mycobacterium tuberculosis H37RV .
Treatment of Lysosomal and Neurodegenerative Diseases
Certain derivatives of this compound have been proposed for the treatment of lysosomal and neurodegenerative diseases .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could potentially lead to the design of new synthetic platforms with significance in combinatorial and medicinal chemistry .
properties
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCVYJGWWLNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate |
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